molecular formula C26H25NO4 B15127667 Fmoc-2-methyl-D-homophenylalanine

Fmoc-2-methyl-D-homophenylalanine

Cat. No.: B15127667
M. Wt: 415.5 g/mol
InChI Key: JDBBDZBLYYOZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-2-methyl-D-homophenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amine group during peptide synthesis. The compound has the molecular formula C26H25NO4 and a molecular weight of 415.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2-methyl-D-homophenylalanine typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions must be carefully controlled to ensure the successful attachment of the Fmoc group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently. The purity of the final product is typically ensured through high-performance liquid chromatography (HPLC) and other analytical techniques .

Chemical Reactions Analysis

Types of Reactions

Fmoc-2-methyl-D-homophenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the removal of the Fmoc group, leaving the free amino acid .

Scientific Research Applications

Fmoc-2-methyl-D-homophenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-2-methyl-D-homophenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group, which can then participate in further peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-2-methyl-D-homophenylalanine is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and the properties of the peptides synthesized using this compound. This structural variation can lead to differences in the biological activity and stability of the resulting peptides .

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid

InChI

InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-15-24(25(28)29)27-26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)

InChI Key

JDBBDZBLYYOZAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.